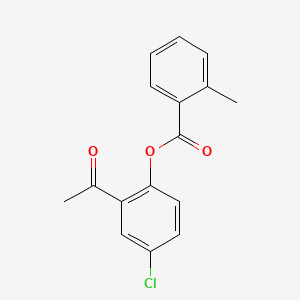

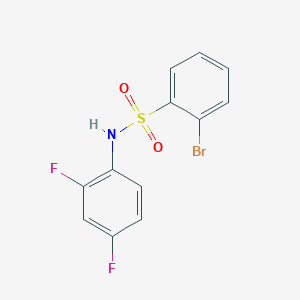

Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar ester compounds. For instance, the synthesis of various benzoic acid derivatives and their structural analysis through spectroscopic methods is a common theme .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve multiple steps and reagents. For example, the synthesis of 2-hydroxy-4-methyl benzoic acid was achieved using acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . Similarly, the synthesis of complex azo-benzoic acids involved the use of diazenylphenyl compounds . These methods indicate that the synthesis of "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" would likely involve multi-step reactions, possibly including the formation of an ester linkage and the introduction of a chloro substituent.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as IR, MS, 1H NMR, and 13C NMR . Density functional theory (DFT) calculations are also used to predict and confirm molecular geometries and electronic structures . These techniques would be essential in analyzing the molecular structure of "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" to ensure the correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as azo-hydrazone tautomerism and acid-base dissociation, which are dependent on solvent composition and pH . The Mitsunobu reaction is another example, where a secondary alcohol is inverted to give an ester . These reactions highlight the complexity of chemical behavior in benzoic acid derivatives, suggesting that "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" would also exhibit interesting reactivity that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can affect the solubility, melting point, and reactivity of the compound . The biological activity of these compounds is also of interest, as seen in the evaluation of antibacterial properties . Therefore, a comprehensive analysis of "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" would include its physical properties, solubility, melting point, and potential biological activities.

Applications De Recherche Scientifique

Liquid Crystal Properties

A novel bifunctional poly-monomer material, related to Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester, was synthesized and studied for its liquid crystal properties. The research investigated the synthesis process and the resultant liquid crystal properties using Polarizing Optical Microscopy and Differential Scanning Calorimetry (魏婷 et al., 2012).

Biomedical Activity

Compounds structurally related to Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester have been synthesized and found to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity. This research highlights the potential biomedical applications of such compounds (N. A. Pulina et al., 2009).

Pharmacokinetics

Studies on the pharmacokinetics of compounds closely related to Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester have been conducted. Research in rats has revealed insights into the distribution and bioavailability of these compounds, potentially informing their therapeutic use (Haoran Xu et al., 2020).

Synthesis Methods

Research has explored various synthesis methods for compounds structurally similar to Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester. These methods include different reaction pathways and conditions, providing valuable insights for the production of these compounds in a laboratory setting (Che Qing-ming et al., 2006).

Catalyst Development

In the field of polymer science, related compounds have been used for the synthesis of mono-, bi-, and trinuclear metathesis catalysts. These catalysts have potential applications in the creation of new polymeric materials (Martin G. Mayershofer et al., 2006).

Propriétés

IUPAC Name |

(2-acetyl-4-chlorophenyl) 2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-10-5-3-4-6-13(10)16(19)20-15-8-7-12(17)9-14(15)11(2)18/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHIXPMWMKAFNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401132 |

Source

|

| Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester | |

CAS RN |

88952-02-7 |

Source

|

| Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)